molecular formula C3H2BrN3O2 B1265489 2-Bromo-4-nitro-1H-imidazole CAS No. 65902-59-2

2-Bromo-4-nitro-1H-imidazole

Cat. No. B1265489
CAS RN: 65902-59-2
M. Wt: 191.97 g/mol
InChI Key: UWRJWMLKEHRGOH-UHFFFAOYSA-N
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Description

2-Bromo-4-nitro-1H-imidazole is a chemical compound that has garnered interest due to its potential applications in various fields of chemistry and material science. This compound is a part of the imidazole family, which is known for its versatile chemical properties and applications in pharmaceuticals, agrochemicals, and organic synthesis.

Synthesis Analysis

The synthesis of 2-Bromo-4-nitro-1H-imidazole derivatives often involves nucleophilic substitution reactions starting from 2,4-dibromo-1-methyl-5-nitroimidazole. For example, reactions with sodium methoxide in methanol or potassium cyanide in DMSO result in the substitution of the 2-bromine atom by methoxy or cyano groups, respectively (Chauvière, Jaud, & Rameau, 1995). Another approach involves the conversion of 2-mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole in the presence of copper(I) bromide, highlighting the diverse synthetic routes available for creating bromo-nitroimidazole derivatives (Lobana, Sultana, & Butcher, 2011).

Scientific Research Applications

Crystal Structure Analysis

2-Bromo-4-nitro-1H-imidazole and its derivatives have been studied for their crystal structures. For instance, the reaction of 2,4-dibromo-1-methyl-5-nitro-imidazole with sodium methoxide or potassium cyanide leads to compounds with distinct crystalline structures, as found in 4-bromo-2-methoxy-1-methyl-5-nitroimidazole and 4-bromo-2-cyano-1-methyl-5-nitroimidazole. These compounds exhibit unique crystallization patterns in the monoclinic system, which are valuable for understanding molecular interactions and solid-state geometries (Chauvière, Jaud, & Rameau, 1995).

Chemical Synthesis and Modifications

2-Bromo-4-nitro-1H-imidazole is a key component in various chemical synthesis processes. Electrophilic substitution in 2- and 4-(trifluoromethyl)imidazoles, for instance, yields derivatives with additional nitro, chloro, bromo, or iodo groups, demonstrating the compound's versatility in forming derivatives with herbicidal or insecticidal activity (Hayakawa, Kimoto, Cohen, & Kirk, 1998).

Magnetic Properties

The magnetic properties of 2-bromo nitronyl nitroxide radicals, including those derived from 2-bromo-4-nitro-1H-imidazole, have been investigated. These studies reveal the dominant ferromagnetic interactions exhibited by such compounds, which are significant in the field of magnetism and materials science (Hosokoshi et al., 1994).

Pharmaceutical Research

In pharmaceutical research, 2-Bromo-4-nitro-1H-imidazole derivatives have been synthesized and tested for their antimicrobial properties. For example, the synthesis of novel imidazoles as potent antimicrobial agents demonstrates the compound's potential in developing new therapeutic drugs (Narwal et al., 2012).

Electrochemical Studies

Electrochemical studies involving 2-bromo-4-nitro-1H-imidazole derivatives have been conducted to understand their interaction with different chemical agents. These studies provide insights into the electrostatic and hydrophobic interactions of these compounds in various chemical environments (Datta et al., 2016).

Radical-Nucleophilic Substitution Reactions

The compound's role in radical-nucleophilic substitution reactions is significant, demonstrating its utility in organic synthesis. These reactions involve the displacement of halogen by S-nucleophiles and the replacement of mesyl groups activated by nitro, further highlighting the compound's chemical versatility (Adebayo, Bowman, & Salt, 1988).

Safety And Hazards

Safety measures for handling 2-Bromo-4-nitro-1H-imidazole include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

properties

IUPAC Name

2-bromo-5-nitro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrN3O2/c4-3-5-1-2(6-3)7(8)9/h1H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRJWMLKEHRGOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60216120
Record name 2-Bromo-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60216120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-nitro-1H-imidazole

CAS RN

65902-59-2
Record name 2-Bromo-4-nitroimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65902-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-nitro-1H-imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065902592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60216120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
SR Pedada, VS Satam, PJ Tambade… - … Process Research & …, 2013 - ACS Publications
… of nitroimidazole drugs is 2-bromo-4-nitro-1H-imidazole (6, … to ensure availability of 2-bromo-4-nitro-1H-imidazole, 6, in … multikilogram quantities of 2-bromo-4-nitro-1H-imidazole, 6. …
Number of citations: 14 pubs.acs.org
R Storli - 2019 - bora.uib.no
Spinal Muscular Atrophy is an autosomal recessive neurodegenerative disorder, caused by the lack of SMN genes. Previous work done by Laboratory for Drug Discovery in …
Number of citations: 0 bora.uib.no
T Lucas, JP Dietz, FSP Cardoso… - … Process Research & …, 2023 - ACS Publications
… Starting from readily available protected (R)-glycidols and 2-bromo-4-nitro-1H-imidazole, pretomanid could be prepared in a linear three-step synthesis in up to 40% isolated yield. In …
Number of citations: 6 pubs.acs.org
YG Kang, CY Park, H Shin, R Singh, G Arora… - Bioorganic & Medicinal …, 2015 - Elsevier
… 3 yielded 4a and 4b at 60% yield with a 1.6:1 diastereomeric ratio after purification by column chromatography.17, 18, 19, 20 Chiral 4a was coupled with 2-bromo-4-nitro-1H-imidazole, …
Number of citations: 13 www.sciencedirect.com
AM Thompson, A Blaser, RF Anderson… - Journal of medicinal …, 2009 - ACS Publications
The nitroimidazooxazine S-1 (PA-824) is a new class of bioreductive drug for tuberculosis. A series of related bicyclic nitroheterocycles was synthesized, designed to have a wide range …
Number of citations: 117 pubs.acs.org
P Kim, L Zhang, UH Manjunatha, R Singh… - Journal of medicinal …, 2009 - ACS Publications
The 4-nitroimidazole PA-824 is active against aerobic and anaerobic Mycobacterium tuberculosis (Mtb) while 5-nitroimidazoles like metronidazole are active against only anaerobic Mtb…
Number of citations: 121 pubs.acs.org
VS Satam, SR Pedada, P Kamaraj… - … Process Research & …, 2017 - ACS Publications
… At this juncture, we also needed to ensure the availability of 2-bromo-4-nitro-1H-imidazole 3 in large quantities since it was identified as one of the key starting materials. Although the …
Number of citations: 14 pubs.acs.org
F Mathias, A Cohen, Y Kabri, NW Negrão… - European journal of …, 2020 - Elsevier
… A solution of 1-(2-bromo-4-nitro-1H-imidazole-1-yl)propan-2-ol 1 (1 g, 40 mmol, 1 equiv.) in N,N-dimethylformamide anhydrous (20 mL) under N 2 at 0 C was treated with 60% NaH (321 …
Number of citations: 6 www.sciencedirect.com
AM Thompson, PD O'Connor, A Blaser… - Journal of medicinal …, 2016 - ACS Publications
… Reaction of epoxide 82 with 2-bromo-4-nitro-1H-imidazole (75) (1.1 equiv) and DIPEA, using procedure B at 105 C for 6.5 h, followed by chromatography of the product on silica gel, …
Number of citations: 53 pubs.acs.org
HD Showalter - Molecules, 2020 - mdpi.com
Nitroimidazole drugs have a long history as therapeutic agents to treat bacterial and parasitic diseases. The discovery in 1989 of a bicyclic nitroimidazole lead, displaying in vitro and in …
Number of citations: 14 www.mdpi.com

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